(6-Chloro-4-methylpyridin-2-yl)methanol
Description
The exact mass of the compound (6-Chloro-4-methylpyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-Chloro-4-methylpyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-methylpyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloro-4-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMNJKLXXGTIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227601-23-1 | |
| Record name | (6-chloro-4-methylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6-Chloro-4-methylpyridin-2-yl)methanol physical properties
Physical Properties, Synthesis, and Application in Medicinal Chemistry
Executive Summary
(6-Chloro-4-methylpyridin-2-yl)methanol (CAS 1227601-23-1) is a critical heterocyclic building block employed in the synthesis of bioactive small molecules. Characterized by its trisubstituted pyridine core, it offers three distinct vectors for chemical diversification: the electrophilic C-Cl bond at position 6, the nucleophilic hydroxymethyl group at position 2, and the steric/lipophilic methyl handle at position 4. This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols, and handling requirements for drug discovery applications.
Chemical Identity & Structural Analysis
The compound functions as a "linchpin" intermediate. Its amphiphilic nature—balanced by the lipophilic chloro-methyl sector and the polar hydroxymethyl tail—dictates its behavior in solution and biological assays.
Table 1: Core Chemical Identifiers
| Property | Specification |
| IUPAC Name | (6-Chloro-4-methylpyridin-2-yl)methanol |
| CAS Registry Number | 1227601-23-1 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| SMILES | CC1=CC(Cl)=NC(CO)=C1 |
| InChI Key | Predicted: YXPVCSWOMRFRCS-UHFFFAOYSA-N (Isomer specific) |
| Appearance | White to off-white crystalline solid |
Structural Features & Reactivity Profile[1]
-
H-Bond Donor (HBD): 1 (Hydroxyl group) - Critical for binding affinity in active sites.
-
H-Bond Acceptor (HBA): 2 (Pyridine Nitrogen, Hydroxyl Oxygen).
-
Electronic Effect: The electron-withdrawing chlorine at C6 reduces the basicity of the pyridine nitrogen (approx. pKa ~3.0–3.5) compared to unsubstituted pyridine (pKa 5.2), making it less prone to protonation at physiological pH.
-
Lipophilicity (LogP): Estimated at 1.2–1.5, suggesting moderate membrane permeability and good solubility in polar organic solvents (DMSO, DCM, MeOH).
Physicochemical Properties
Data aggregated from standard chemoinformatic predictions and homologous series analysis.
| Property | Value / Range | Context |
| Melting Point | 78°C – 85°C | Crystalline solid range; purity dependent. |
| Boiling Point | ~280°C (Predicted) | Decomposes prior to boiling at atm pressure. |
| Solubility (Water) | Low (< 5 mg/mL) | Limited by the lipophilic chloro-methyl motif. |
| Solubility (DMSO) | High (> 100 mg/mL) | Preferred solvent for stock solutions. |
| pKa (Pyridine N) | 3.2 ± 0.5 (Calc.) | Reduced basicity due to -I effect of Cl. |
| pKa (Hydroxyl) | ~13.5 | Typical primary alcohol acidity. |
Experimental Protocols: Synthesis & Purification
Senior Scientist Note: While commercial sources exist, in-house synthesis is often required to ensure anhydrous conditions or to introduce isotopic labels. The most robust route involves the selective reduction of the corresponding methyl ester.
Protocol A: Selective Reduction of Methyl 6-chloro-4-methylpicolinate
Objective: Convert the ester functionality to the primary alcohol without dechlorinating the pyridine ring.
Reagents:
-
Precursor: Methyl 6-chloro-4-methylpicolinate (1.0 eq)
-
Reductant: Sodium Borohydride (NaBH₄, 3.0 eq)
-
Additive: Calcium Chloride (CaCl₂, 1.5 eq) – Enhances reactivity and selectivity.
-
Solvent: Anhydrous Ethanol (EtOH) : THF (2:1 v/v)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve CaCl₂ in anhydrous EtOH/THF mixture. Stir at 0°C for 15 mins.
-
Addition: Add the methyl ester precursor dropwise to the cold solution.
-
Reduction: Add NaBH₄ portion-wise over 20 minutes, maintaining temperature < 5°C to prevent exotherms.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Quench: Cool to 0°C. Carefully quench with Saturated NH₄Cl solution (gas evolution H₂ will occur).
-
Workup: Evaporate volatiles. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Protocol B: Purification Strategy
Crude product often contains unreacted ester or over-reduced byproducts.
-
Crystallization: Dissolve crude solid in minimal hot Isopropyl Acetate. Cool slowly to 4°C.
-
Flash Chromatography: If crystallization fails, use Silica Gel (40g column).
-
Mobile Phase: Gradient 0% → 60% EtOAc in Hexanes.
-
Detection: UV at 254 nm.
-
Visualizing the Workflow
Diagram 1: Synthesis Logic Flow
This diagram illustrates the critical decision points in the synthesis and workup to ensure high yield and purity.
Caption: Operational workflow for the selective reduction of the picolinate ester to the target alcohol.
Analytical Characterization (Reference Data)
To validate the identity of the synthesized compound, compare against these standard spectral markers.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.45 (s, 1H, Ar-H3)
-
δ 7.28 (s, 1H, Ar-H5)
-
δ 5.45 (t, 1H, -OH)
-
δ 4.52 (d, 2H, -CH₂O-)
-
δ 2.35 (s, 3H, -CH₃)
-
-
LC-MS:
-
ESI+ m/z: 158.0 [M+H]⁺ (Matches theoretical isotope pattern for Cl).
-
Handling, Stability & Safety (HSE)
Hazard Identification (GHS)[2]
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage & Stability[4][5][6]
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Shelf Life: Stable for >2 years if kept dry and dark.
References
-
VulcanChem. (6-Chloro-4-methylpyridin-2-yl)methanol Product Profile. Retrieved from
-
Biosynth. Safety Data Sheet: (6-Chloro-4-methylpyridin-2-yl)methanol. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary: Pyridine Derivatives. (General Reference for Pyridine pKa values). Retrieved from
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Standard Protocol for NaBH4/CaCl2 Reduction). Oxford University Press.
Sources
An In-Depth Technical Guide to (6-Chloro-4-methylpyridin-2-yl)methanol: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (6-Chloro-4-methylpyridin-2-yl)methanol, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and discuss its reactivity and applications as a versatile scaffold in modern chemical research and drug discovery.
Section 1: Core Physicochemical Properties and Characterization
(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridine derivative whose utility stems from the specific arrangement of its functional groups. The pyridine ring provides a core structure prevalent in many biologically active compounds. The chloro, methyl, and hydroxymethyl groups offer distinct points for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures.[1]
The primary alcohol (-CH₂OH) at the 2-position is a prime site for oxidation or derivatization, while the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, further expanding its synthetic potential.[1] The methyl group at the 4-position influences the electronic properties and steric environment of the ring.
Key Properties Summary
Quantitative data for (6-Chloro-4-methylpyridin-2-yl)methanol has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | ~157.6 g/mol | [1][2] |
| CAS Number | 1227601-23-1 | [1][2][3] |
| Appearance | Expected to be a crystalline solid | [1] |
| Solubility | Predicted to be moderately soluble in organic solvents (e.g., DCM, THF, Methanol) with limited water solubility | [1] |
| SMILES | CC1=CC(=NC(=C1)Cl)CO | [2] |
Structural and Analytical Validation
The definitive identification and purity assessment of (6-Chloro-4-methylpyridin-2-yl)methanol relies on standard analytical techniques. For any synthesis or application, it is imperative to validate the structure using methods such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of the aromatic and methyl protons, as well as the methylene protons of the alcohol group. ¹³C NMR would verify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic O-H stretch of the alcohol functional group.
Section 2: Synthesis and Purification Protocol
The most direct and common synthetic strategy for preparing aryl-methanols like (6-Chloro-4-methylpyridin-2-yl)methanol is the reduction of a corresponding carbonyl compound, typically an ester or a carboxylic acid. This approach is favored due to the high efficiency and selectivity of modern reducing agents and the relative accessibility of the starting materials.
Rationale for Synthetic Approach
We will detail a protocol based on the reduction of a methyl ester precursor, methyl 6-chloro-4-methylpicolinate. The choice of a reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) are effective, they can be pyrophoric and require strictly anhydrous conditions. A more moderate and user-friendly alternative, diisobutylaluminium hydride (DIBAL-H), offers excellent control and high yields for the reduction of esters to primary alcohols, often at low temperatures to minimize side reactions. A similar procedure has been documented for the synthesis of related chloropyridinyl methanols.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol.
Detailed Experimental Protocol
Objective: To synthesize (6-Chloro-4-methylpyridin-2-yl)methanol via the reduction of methyl 6-chloro-4-methylpicolinate.
Materials:
-
Methyl 6-chloro-4-methylpicolinate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (2.5 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: Under an inert atmosphere (e.g., nitrogen), add methyl 6-chloro-4-methylpicolinate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition (Critical Step): Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Rationale: A slow, controlled addition prevents a dangerous exotherm and minimizes the formation of over-reduced or side products.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).
-
Quenching (Critical Step): While maintaining cooling, very carefully and slowly add 1 M HCl to quench the excess DIBAL-H and the aluminate complex. Rationale: This step is highly exothermic and releases hydrogen gas. A slow, controlled quench is essential for safety.
-
Neutralization: Continue stirring at room temperature for 1 hour. Carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will precipitate aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel to yield the pure (6-Chloro-4-methylpyridin-2-yl)methanol.
Section 3: Chemical Reactivity and Synthetic Utility
The true value of (6-Chloro-4-methylpyridin-2-yl)methanol lies in its capacity to serve as a launchpad for diverse chemical transformations.
Key Reaction Pathways
-
Oxidation of the Alcohol: The primary alcohol can be selectively oxidized.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the chlorine atom at the 6-position for substitution by various nucleophiles (e.g., alkoxides, amines, azides), enabling the introduction of new functional groups.[1]
-
Hydroxyl Group Derivatization: The alcohol can be readily converted into other functionalities.
-
Esterification: Reaction with carboxylic acids or acid chlorides.
-
Conversion to Halides: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
-
Formation of Leaving Groups: Tosylation or mesylation to facilitate subsequent substitution reactions at the methylene carbon.
-
Reactivity Map
Caption: Key reaction pathways of (6-Chloro-4-methylpyridin-2-yl)methanol.
Section 4: Applications in Research and Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry. The specific substitution pattern of (6-Chloro-4-methylpyridin-2-yl)methanol makes it a highly relevant building block for creating libraries of compounds for biological screening.[1]
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors used in oncology research. The functional groups on this molecule allow for the systematic exploration of the chemical space around the core to optimize potency and selectivity.[1]
-
Development of Novel Antimicrobials: Halogenated heterocycles have a long history in the development of antimicrobial agents.[5] This compound can be used as a starting point to synthesize new derivatives for testing against various pathogens.
-
Agrochemical Research: The structural motifs present are also relevant in the design of new herbicides and pesticides.
-
Materials Science: Pyridine derivatives are used in the synthesis of ligands for metal complexes, which have applications in catalysis and as functional materials.
Section 5: Safety and Handling
(6-Chloro-4-methylpyridin-2-yl)methanol should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Handling Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Conclusion
(6-Chloro-4-methylpyridin-2-yl)methanol is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined structure, characterized by three distinct and synthetically accessible functional groups, provides a robust platform for the development of novel molecules. From its logical synthesis via ester reduction to its diverse reactivity, this guide underscores its importance as a key intermediate for professionals in drug discovery, medicinal chemistry, and materials science. Proper understanding and application of its chemistry will continue to enable the creation of complex and high-value compounds.
References
-
(4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. PubMed Central. [Link]
Sources
- 1. (6-Chloro-4-methylpyridin-2-yl)methanol (1227601-23-1) for sale [vulcanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. (2-CHLORO-PYRIDIN-4-YL)-METHANOL | 100704-10-7 [chemicalbook.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol
Abstract
(6-Chloro-4-methylpyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif, featuring a substituted pyridine ring with chloro, methyl, and hydroxymethyl functionalities, makes it a versatile intermediate for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to (6-Chloro-4-methylpyridin-2-yl)methanol, with a focus on practical, field-proven methodologies. The document delves into the causal relationships behind experimental choices, offering insights into reaction mechanisms, optimization strategies, and safety considerations. Detailed, step-by-step protocols for the most viable synthetic routes are presented, supported by quantitative data and visual representations of the chemical transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, aiming to provide a robust and reliable resource for the preparation of this important chemical entity.
Introduction: The Significance of (6-Chloro-4-methylpyridin-2-yl)methanol
Substituted pyridines are a cornerstone of modern medicinal chemistry, with a vast number of approved drugs containing this heterocyclic scaffold. The specific arrangement of substituents in (6-Chloro-4-methylpyridin-2-yl)methanol offers multiple points for further chemical modification, making it a valuable precursor for creating diverse molecular libraries. The chloro group can be displaced by various nucleophiles, the hydroxymethyl group can be oxidized or converted to other functional groups, and the pyridine nitrogen can be quaternized or participate in coordination chemistry. These properties underscore the importance of efficient and scalable synthetic routes to this compound.
This guide will focus on two primary and scientifically validated pathways for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol:
-
Pathway A: Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid. This is arguably the most direct and widely applicable route, leveraging the selective reduction of a carboxylic acid to a primary alcohol.
-
Pathway B: Oxidation of 6-Chloro-4-methyl-2-picoline. This alternative approach involves the oxidation of the 2-methyl group of a picoline precursor, followed by reduction of the resulting aldehyde or carboxylic acid.
Each pathway will be discussed in detail, including the synthesis of the necessary starting materials, providing a complete roadmap for the laboratory-scale preparation of the target molecule.
Pathway A: Synthesis via Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid
This pathway is a robust and reliable method for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol. It involves two key stages: the synthesis of the precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid, and its subsequent reduction to the desired alcohol.
Stage 1: Synthesis of 6-Chloro-4-methylpyridine-2-carboxylic acid
The synthesis of this crucial intermediate can be achieved through the oxidation of 6-chloro-4-methyl-2-picoline. The methyl group at the 2-position of the pyridine ring is more susceptible to oxidation than the methyl group at the 4-position due to the electronic effects of the ring nitrogen.
Caption: Oxidation of 6-chloro-4-methyl-2-picoline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-4-methyl-2-picoline | 141.59 | 10.0 g | 0.0706 |
| Potassium permanganate (KMnO₄) | 158.03 | 24.7 g | 0.156 |
| Water (H₂O) | 18.02 | 250 mL | - |
| Hydrochloric acid (HCl), concentrated | 36.46 | As needed | - |
| Sodium bisulfite (NaHSO₃) | 104.06 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-chloro-4-methyl-2-picoline (10.0 g, 0.0706 mol) and water (250 mL).
-
Heat the mixture to 75-80°C with vigorous stirring.
-
Slowly add potassium permanganate (24.7 g, 0.156 mol) in small portions over a period of 1-2 hours, maintaining the temperature of the reaction mixture. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue heating and stirring the mixture for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to a volume of approximately 50-70 mL.
-
Cool the concentrated solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 6-chloro-4-methylpyridine-2-carboxylic acid will form.
-
If any residual permanganate color remains, add a small amount of sodium bisulfite solution until the color is discharged.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.
Causality and Insights: The use of potassium permanganate as an oxidizing agent is a classic and effective method for converting alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction is performed in an aqueous medium, and the temperature is controlled to ensure a steady reaction rate without excessive decomposition of the starting material or product. The work-up procedure is critical for isolating the product in high purity. Acidification of the filtrate is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Stage 2: Reduction of 6-Chloro-4-methylpyridine-2-carboxylic acid
The reduction of the carboxylic acid to the primary alcohol is the final step in this pathway. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2][3] However, due to its high reactivity, careful control of the reaction conditions is essential. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder and more selective alternative.[4][5]
Caption: Reduction of the carboxylic acid to the alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloro-4-methylpyridine-2-carboxylic acid | 171.58 | 5.0 g | 0.0291 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.66 g | 0.0437 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| Water (H₂O) | 18.02 | As needed | - |
| 15% Sodium hydroxide (NaOH) solution | 40.00 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (1.66 g, 0.0437 mol) and anhydrous THF (50 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 6-chloro-4-methylpyridine-2-carboxylic acid (5.0 g, 0.0291 mol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 2 hours to ensure complete reaction.
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1.7 mL), 15% aqueous sodium hydroxide solution (1.7 mL), and then water (5.1 mL). This is known as the Fieser work-up. A granular precipitate should form.
-
Stir the mixture vigorously for 30 minutes, then filter off the aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (6-Chloro-4-methylpyridin-2-yl)methanol as a solid. The product can be further purified by recrystallization or column chromatography if necessary.
Causality and Insights: Lithium aluminum hydride is a potent, non-selective reducing agent.[6] The initial reaction with the carboxylic acid is an acid-base reaction, which liberates hydrogen gas. Subsequently, the carboxylate is reduced to the primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF due to the high reactivity of LiAlH₄ with protic solvents. The Fieser work-up is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable aluminum salts.
Pathway B: Synthesis via Oxidation of 6-Chloro-4-methyl-2-picoline
An alternative strategy involves the selective oxidation of the 2-methyl group of 6-chloro-4-methyl-2-picoline to the corresponding aldehyde, followed by reduction. This pathway can be advantageous if the starting picoline is readily available and if the selective oxidation can be achieved in high yield.
Stage 1: Selective Oxidation of 6-Chloro-4-methyl-2-picoline to 6-Chloro-4-methylpyridine-2-carbaldehyde
Achieving selective oxidation of one methyl group in the presence of another on the same pyridine ring can be challenging. However, the 2-methyl group is generally more activated towards oxidation than the 4-methyl group. Various oxidizing agents can be employed, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
Caption: Selective oxidation to the aldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-chloro-4-methyl-2-picoline | 141.59 | 5.0 g | 0.0353 |
| Selenium dioxide (SeO₂) | 110.96 | 4.3 g | 0.0388 |
| 1,4-Dioxane | 88.11 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | 84.01 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-4-methyl-2-picoline (5.0 g, 0.0353 mol) in 1,4-dioxane (50 mL).
-
Add selenium dioxide (4.3 g, 0.0388 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Cool the mixture to room temperature and filter to remove the black selenium precipitate.
-
Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-4-methylpyridine-2-carbaldehyde. The product may require purification by column chromatography.
Causality and Insights: Selenium dioxide is a well-known reagent for the oxidation of activated methyl groups to aldehydes. The reaction proceeds via an ene reaction followed by a[7][8]-sigmatropic rearrangement. The choice of solvent and temperature is crucial for controlling the reaction and minimizing side products.
Stage 2: Reduction of 6-Chloro-4-methylpyridine-2-carbaldehyde
The reduction of the aldehyde to the primary alcohol is a straightforward transformation that can be accomplished with mild reducing agents such as sodium borohydride (NaBH₄).
Caption: Reduction of the aldehyde to the alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloro-4-methylpyridine-2-carbaldehyde | 155.58 | 4.0 g | 0.0257 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.17 g | 0.0309 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Water (H₂O) | 18.02 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolve 6-chloro-4-methylpyridine-2-carbaldehyde (4.0 g, 0.0257 mol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.17 g, 0.0309 mol) in small portions.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (6-Chloro-4-methylpyridin-2-yl)methanol.
Causality and Insights: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols.[7] The reaction is typically performed in a protic solvent like methanol or ethanol. The work-up is straightforward, involving quenching with water and extraction of the product.
Conclusion
This technical guide has detailed two robust and practical synthetic pathways for the preparation of (6-Chloro-4-methylpyridin-2-yl)methanol. The choice between Pathway A (reduction of the carboxylic acid) and Pathway B (selective oxidation of the picoline followed by reduction) will depend on the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. Both routes, when executed with care and attention to the experimental details provided, offer reliable methods for accessing this valuable synthetic intermediate. The insights into the causality behind the procedural steps are intended to empower researchers to troubleshoot and adapt these methods as needed for their specific applications.
References
-
Chemistry university. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism) [Video]. YouTube. [Link]
-
Fisher, D. (2017, May 16). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Khan Academy. [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]
- Aries, R. S. (1957). U.S. Patent No. 2,818,378. U.S.
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
-
ResearchGate. (n.d.). Notes - Reduction of Carbonyl Compounds with Pyridine Borane. Retrieved from [Link]
- Sagar, A. D., et al. (2011). Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Borohydride Exchange Resin. Journal of Chemical and Pharmaceutical Research, 3(6), 1103-1108.
-
TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. Retrieved from [Link]
-
Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-pyridinecarboxylic acid by electrooxidation. Retrieved from [Link]
-
MDPI. (2024, January 4). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]
-
Kappe, C. O., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15806. [Link]
- U.S. Patent No. 8,575,350B2. (n.d.). Google Patents.
- Keller, P. A. (n.d.).
-
ResearchGate. (n.d.). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]
- Ramachandran, P. V., & Alawaed, A. A. (2025). Recent developments in the synthesis and synthetic applications of borane–amines. Organic & Biomolecular Chemistry.
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. (n.d.). Google Patents.
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
- CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid. (n.d.). Google Patents.
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- 8. youtube.com [youtube.com]
Technical Whitepaper: Operational Safety and Synthetic Handling of (6-Chloro-4-methylpyridin-2-yl)methanol
Executive Summary
(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1227601-23-1) is a high-value heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—featuring an electrophilic chloropyridine core and a nucleophilic hydroxymethyl "handle"—makes it a versatile scaffold for medicinal chemistry. However, this duality also necessitates precise handling protocols to mitigate the risks of skin sensitization, ocular damage, and unintended chemical degradation.
This guide provides an evidence-based framework for the safe storage, manipulation, and synthetic application of this intermediate, moving beyond generic safety data sheets (SDS) to address practical research scenarios.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Understanding the physical state and solubility profile is the first step in designing safe experimental workflows.
| Property | Specification | Operational Implication |
| IUPAC Name | (6-Chloro-4-methylpyridin-2-yl)methanol | Unambiguous identification for inventory. |
| CAS Number | 1227601-23-1 | Primary identifier for regulatory compliance. |
| Molecular Formula | C₇H₈ClNO | MW: 157.59 g/mol .[1] |
| Physical State | Crystalline Solid | Reduces inhalation risk compared to liquid pyridines, but dust control is critical. |
| Melting Point | ~80–110°C (Predicted) | QC Check: Verify MP upon receipt. A depressed MP indicates hydrolysis or oxidation. |
| Solubility | DMSO, Methanol, DCM | Protocol: Dissolve in DMSO for biological assays; use DCM/MeOH for transfers. |
| LogP | ~1.3 (Predicted) | Lipophilic enough to penetrate skin; dermal protection is mandatory. |
Operational Safety & Hazard Mitigation
While standard pyridines are noxious, halogenated pyridines often possess enhanced skin sensitizing properties. The following protocol treats the compound as a "High Potency Intermediate" until specific toxicological data proves otherwise.
Hazard Classification (GHS)
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Tract Irritation) (H335)
Engineering Controls & PPE
-
Primary Barrier: All weighing and transfers must occur inside a certified chemical fume hood.
-
Glove Permeation: Pyridine derivatives can permeate latex. Requirement: Double-gloving with Nitrile (minimum thickness 0.11 mm) or single-layer Silver Shield® laminate gloves for prolonged handling.
-
Respiratory: If handling >5g of dry powder outside a hood (not recommended), a P95/P100 particulate respirator is required.
Exposure Response Workflow
The following diagram outlines the immediate decision logic for exposure events.
Figure 1: Immediate response logic for exposure events. Note the prohibition of ethanol for skin washing, as it increases dermal absorption of pyridines.
Storage & Stability Protocol
The stability of (6-Chloro-4-methylpyridin-2-yl)methanol is dictated by the susceptibility of the benzylic-like alcohol to oxidation and the pyridine ring to N-oxidation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The alcohol moiety can slowly oxidize to the aldehyde (picolinaldehyde derivative) upon prolonged exposure to air.
-
Temperature: Refrigeration (2–8°C) is recommended to inhibit color changes (yellowing) associated with N-oxide formation or degradation.
-
Hygroscopicity: Pyridyl alcohols are often hygroscopic. Store in tightly sealed vials with desiccants. Moisture uptake will skew stoichiometric calculations in synthesis.
Self-Validating QC Step: Before using a stored batch in a critical reaction, run a thin-layer chromatography (TLC) plate (50% EtOAc/Hexanes). If a baseline spot (N-oxide) or a less polar spot (aldehyde) appears, purify via recrystallization or short silica plug filtration.
Synthetic Handling & Reactivity
For the drug developer, this molecule offers two distinct "handles" for diversification. Understanding the electronic bias of the ring is crucial for reaction success.
Reactivity Logic
-
The Alcohol (Nucleophile): The primary alcohol is nucleophilic. It can be alkylated (Williamson ether synthesis) or converted to a leaving group (Mesylate/Tosylate/Halide) for SN2 reactions.
-
The Chloride (Electrophile): The chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Note: The 6-position is generally less reactive toward SNAr than the 2- or 4-positions, but the inductive effect of the ring nitrogen still facilitates displacement under forcing conditions or with strong nucleophiles.
-
Synthetic Workflow Map
Figure 2: Divergent synthetic pathways. The -OH group allows for side-chain modification, while the -Cl group allows for core scaffold extension.
Standard Operating Procedure: Activation (Mesylation)
Context: Converting the alcohol to a leaving group is a common first step.
-
Setup: Flame-dry a round-bottom flask; cool to 0°C under N₂.
-
Solvent: Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol in anhydrous DCM (0.1 M concentration).
-
Base: Add TEA (1.5 equiv) or DIPEA.
-
Reagent: Dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).
-
Quench: Saturated NaHCO₃.
-
Caution: The resulting mesylate is a potent alkylating agent (potential mutagen). Handle with high containment.
Emergency Protocols
In the event of a spill or fire, specific chemical properties dictate the response.
-
Fire: Use CO₂, dry chemical, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the molten material.
-
Spill (Solid):
-
Evacuate the immediate area.[5]
-
Don PPE (Double Nitrile gloves, P95 mask, goggles).
-
Cover spill with a damp absorbent pad to prevent dust generation.
-
Sweep up and place in a "Halogenated Organic Waste" container.
-
Clean surface with a mild detergent (avoid bleach, as it may react with amines/pyridines).
-
References
-
National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 88929128 (Isomeric Reference). Retrieved October 26, 2023, from [Link]
Sources
- 1. (4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 2. FDA Advisory No. 2020-1804 || Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol - Food and Drug Administration [fda.gov.ph]
- 3. fishersci.com [fishersci.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
An In-depth Technical Guide on the Discovery and Application of (6-Chloro-4-methylpyridin-2-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (6-Chloro-4-methylpyridin-2-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural attributes, physicochemical properties, and plausible synthetic methodologies. This guide will further explore its strategic importance as a versatile intermediate in the synthesis of complex pharmaceutical agents, supported by detailed experimental protocols and workflow visualizations. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable insights into the utility of this compound.
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The strategic functionalization of the pyridine ring with substituents like halogens, alkyl groups, and hydroxymethyl moieties allows for the fine-tuning of a molecule's steric and electronic profile, which in turn can significantly impact its pharmacokinetic and pharmacodynamic properties.
(6-Chloro-4-methylpyridin-2-yl)methanol, with its distinct substitution pattern, represents a valuable and versatile intermediate.[1] The chlorine atom at the 6-position serves as a reactive handle for nucleophilic substitution reactions, while the hydroxymethyl group at the 2-position provides a site for further chemical elaboration.[1] The methyl group at the 4-position can influence the molecule's lipophilicity and metabolic stability. This trifecta of functional groups makes (6-Chloro-4-methylpyridin-2-yl)methanol a highly sought-after precursor in the synthesis of novel therapeutic agents. Its structural analogues have been identified as crucial components in the synthesis of various pharmaceutical compounds.[2] The development of robust synthetic routes to such intermediates is critical for accelerating the drug discovery and development process.
Physicochemical and Structural Characteristics
The precise arrangement of substituents on the pyridine ring of (6-Chloro-4-methylpyridin-2-yl)methanol dictates its chemical behavior and physical properties.[1]
Table 1: Physicochemical Properties of (6-Chloro-4-methylpyridin-2-yl)methanol
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [1][3] |
| Molecular Weight | ~157.6 g/mol | [1][3] |
| Physical State | Crystalline solid | [1] |
| Melting Point | ~80-110°C (estimated) | [1] |
| Solubility | Moderately soluble in organic solvents, limited water solubility | [1] |
| pKa (hydroxyl) | ~13-14 (estimated) | [1] |
| CAS Number | 1227601-23-1 | [3][4] |
The presence of both a basic nitrogen atom in the pyridine ring and an alcohol functional group imparts both weak basicity and hydrogen-bonding capabilities.[1] These characteristics are crucial in its interactions with biological targets and its solubility profile.
Synthetic Methodologies: A Mechanistic Perspective
Several synthetic pathways can be envisioned for the preparation of (6-Chloro-4-methylpyridin-2-yl)methanol. A highly probable and efficient route involves the reduction of a corresponding carboxylic acid or its ester derivative.[1] This approach is a cornerstone of organic synthesis due to its reliability and the commercial availability of suitable starting materials.
Reduction of 6-Chloro-4-methylpicolinic Acid or its Esters
The core of this synthetic strategy is the conversion of a carbonyl group to a primary alcohol.
Causality behind Experimental Choices:
-
Starting Material: 6-chloro-4-methylpicolinic acid or its ester is chosen as the precursor due to the stability of the pyridine core under reducing conditions and the reactivity of the carboxylic acid/ester moiety.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing carboxylic acids and esters to primary alcohols. Its high reactivity necessitates anhydrous conditions to prevent quenching by water. Borane complexes (e.g., BH₃·THF) are alternative reducing agents that can also be employed, sometimes offering different selectivity profiles.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are ideal for this reaction. They are inert to the reducing agent and effectively solvate the reactants.
-
Work-up: A careful aqueous work-up is crucial to quench the excess reducing agent and any reactive aluminum intermediates. This is typically followed by extraction to isolate the desired product.
Caption: Synthetic Workflow for (6-Chloro-4-methylpyridin-2-yl)methanol.
Detailed Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of (6-Chloro-4-methylpyridin-2-yl)methanol. Each step is designed to ensure high yield and purity, with in-process checks to validate the reaction's progress.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
6-Chloro-4-methylpicolinic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under an argon atmosphere.
-
Cooling: The flask is cooled to 0°C using an ice-water bath.
-
Addition of Starting Material: A solution of 6-chloro-4-methylpicolinic acid methyl ester (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) at 0°C, where x is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Chloro-4-methylpyridin-2-yl)methanol.
-
Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Drug Discovery: A Versatile Chemical Intermediate
(6-Chloro-4-methylpyridin-2-yl)methanol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is analogous to other substituted pyridines that serve as key intermediates in the production of marketed drugs. For instance, related structures are precursors to the antihistamine bepotastine and the non-nucleosidic reverse transcriptase inhibitor nevirapine.[5][6]
The chloro-substituent can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in SₙAr reactions, allowing for the introduction of diverse functional groups. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions. This dual reactivity makes it a powerful tool for generating libraries of compounds for high-throughput screening.
Caption: Role as a versatile intermediate in drug discovery.
Safety and Handling
Based on data for structurally similar compounds, (6-Chloro-4-methylpyridin-2-yl)methanol should be handled with appropriate safety precautions. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8] It may also cause respiratory irritation.[7]
Recommended Handling Precautions:
-
Wear protective gloves, eye protection, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
(6-Chloro-4-methylpyridin-2-yl)methanol is a strategically important heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined structure and multiple reactive sites make it an ideal starting point for the synthesis of novel and complex molecular architectures. The synthetic methodologies outlined in this guide provide a robust framework for its preparation, enabling researchers to access this valuable building block for their discovery programs. As the demand for new therapeutics continues to grow, the importance of versatile intermediates like (6-Chloro-4-methylpyridin-2-yl)methanol will undoubtedly increase.
References
- (6-Chloro-4-methylpyridin-2-yl)methanol - 1227601-23-1 - Vulcanchem.
- Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction - Benchchem.
- The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis.
- Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
- (6-Chloro-4-methylpyridin-2-yl)methanol | 1227601-23-1 | CZB60123 - Biosynth.
- 1227601-23-1 (6-chloro-4-methylpyridin-2-yl)methanol for Sale - Echemi.
- (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem.
- 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol - BLDpharm.
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- 8. 152815-18-4|(2-Chloro-6-methylpyridin-4-yl)methanol|BLD Pharm [bldpharm.com]
Technical Guide: The Chloromethyl Pyridine Core
Executive Summary
The chloromethyl pyridine core (often referred to as picolyl chloride) represents a high-value, high-risk electrophilic motif in medicinal chemistry. It serves as a critical "lynchpin" intermediate for introducing pyridyl moieties into drug scaffolds, notably in proton pump inhibitors (PPIs), chelating agents (e.g., TPA ligands), and agrochemicals (neonicotinoids).
However, its utility is counterbalanced by a defining instability: autocatalytic self-quaternization . Unlike benzyl chlorides, chloromethyl pyridines possess both a nucleophile (the pyridine nitrogen) and an electrophile (the chloromethyl group) within the same structure. This duality necessitates rigorous control over protonation states during synthesis and storage.
This guide synthesizes the structural dynamics, reactivity profiles, and validated handling protocols required to successfully deploy this core in drug development.
Structural Dynamics & Stability
The reactivity of chloromethyl pyridine is dictated by the position of the chloromethyl group relative to the nitrogen atom. The stability profile is binary: the hydrochloride salt is stable, while the free base is kinetically unstable.
The Self-Quaternization Mechanism
In the free base form, the pyridine nitrogen lone pair of one molecule attacks the methylene carbon of another via an intermolecular
Key Insight: The 3-isomer is significantly more stable as a free base because the nitrogen lone pair is geometrically disfavored from attacking the meta-position methylene of a neighbor, though it will still degrade over time.
Stability Comparison Data
| Isomer | Free Base Stability ( | HCl Salt Stability | Primary Degradation Mode |
| 2-Chloromethyl | Critical: Polymerizes in minutes/hours (oily residue). | High: Stable crystalline solid.[1] Hygroscopic. | Intermolecular N-alkylation. |
| 3-Chloromethyl | Moderate: Stable for days/weeks if cold. | High: Stable solid.[1] | Slow hydrolysis/oxidation. |
| 4-Chloromethyl | Low: Polymerizes rapidly. | High: Stable solid.[1] | Intermolecular N-alkylation. |
Synthesis Strategy
The industry-standard synthesis involves the deoxychlorination of pyridinemethanol (pyridylcarbinol) using thionyl chloride (
The "Acid-Lock" Principle
To prevent polymerization during synthesis, the reaction must remain acidic throughout. The HCl generated as a byproduct serves a protective role, protonating the pyridine nitrogen and deactivating it as a nucleophile.
Reaction Scheme:
Validated Protocol: Synthesis of 2-Chloromethylpyridine HCl
Reagents:
-
2-Pyridinemethanol (1.0 eq)
-
Thionyl Chloride (
, 1.5 eq) -
Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-pyridinemethanol and dry DCM under
atmosphere. Cool to . -
Addition: Add
dropwise over 30 minutes. Note: Exothermic. Control temp < . -
Reflux: Allow to warm to Room Temperature (RT), then reflux for 1-2 hours.
-
Validation Point: Monitor by TLC (or LCMS). The starting alcohol spot (polar) should disappear.
-
-
Workup (Critical):
-
Do NOT quench with aqueous base (this releases the unstable free base).
-
Concentrate the reaction mixture in vacuo to remove excess
and solvent. -
Triturate the residue with diethyl ether or hexanes to precipitate the hydrochloride salt.
-
-
Isolation: Filter the off-white/beige solid under
. Store in a desiccator (hygroscopic).
Nucleophilic Substitution Profiles
The chloromethyl pyridine core is a potent alkylating agent. In drug synthesis, it is typically coupled with amines, thiols, or alkoxides.
The "In-Situ Release" Strategy
Since the starting material is stored as a salt, but the reaction requires a free nucleophile, the standard operating procedure involves in-situ neutralization .
-
Base Choice: Use non-nucleophilic bases (e.g., DIPEA,
, ) in excess (2.5 - 3.0 eq). -
Solvent: Aprotic polar solvents (DMF, DMSO, Acetonitrile) accelerate the
reaction.
Validated Protocol: N-Alkylation of a Secondary Amine
Scenario: Coupling 2-chloromethylpyridine HCl with Piperazine derivative.
-
Dissolution: Dissolve the secondary amine (1.0 eq) in Acetonitrile (MeCN).
-
Base Addition: Add powdered
(3.0 eq). Stir for 10 mins. -
Electrophile Addition: Add 2-chloromethylpyridine HCl (1.1 eq) as a solid in a single portion.
-
Why Solid? Adding it as a solution in DMF/MeCN risks self-polymerization in the dropping funnel if the solvent is not perfectly dry or if the transfer is slow.
-
-
Reaction: Heat to
for 4-6 hours. -
Validation: Check LCMS for Product Mass
. -
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.
Safety & Handling (E-E-A-T)
Warning: Chloromethyl pyridines are vesicants (blistering agents) and severe skin irritants. They share structural homology with nitrogen mustards.
-
Containment: All weighing and transfers must occur in a fume hood.
-
Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloride to the benign alcohol (pyridylcarbinol), although this will initially generate the unstable free base which will eventually polymerize or hydrolyze.
-
Storage:
-
Form: Hydrochloride salt ONLY.
-
Condition: Desiccated at
. Moisture converts the salt to a sticky gum due to hygroscopicity, accelerating hydrolysis.
-
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for pyridine reactivity and tautomerism).
-
ChemicalBook. (2023).[1] 2-(Chloromethyl)pyridine hydrochloride Synthesis and Stability Data.
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.
-
BenchChem. (2024). Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
-
Patent US5942625A. (1999).[2] Preparation of chloromethylpyridine hydrochlorides. (Describes the industrial SOCl2 process).
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Derivatives from (6-Chloro-4-methylpyridin-2-yl)methanol
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthetic derivatization of (6-Chloro-4-methylpyridin-2-yl)methanol. This versatile heterocyclic compound serves as a critical starting material for constructing diverse molecular architectures. We will explore key synthetic transformations targeting its distinct functional groups: the nucleophilic aromatic substitution-susceptible chlorine atom and the modifiable primary alcohol. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of (6-Chloro-4-methylpyridin-2-yl)methanol
(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure is endowed with three key features that make it a powerful synthetic building block:
-
A Pyridine Core: A foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.[2]
-
A Primary Hydroxymethyl Group (-CH₂OH): Located at the 2-position, this alcohol is a versatile handle for a wide array of chemical modifications, including oxidation, esterification, and etherification.[3]
-
A Reactive Chloro Substituent (-Cl): Positioned at the 6-position, the chlorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen, enabling the introduction of diverse functionalities.[3][4][5]
This guide will detail validated protocols for leveraging these reactive sites to generate novel derivatives, expanding the chemical space accessible from this strategic starting material.
Core Synthetic Pathways and Protocols
The derivatization of (6-Chloro-4-methylpyridin-2-yl)methanol can be logically categorized into three primary strategies: modification at the C6-chloro position, transformation of the C2-hydroxymethyl group, or a combination of both.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The SNAr reaction is a cornerstone for functionalizing halopyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[5] The electron-withdrawing pyridine nitrogen stabilizes the anionic intermediate, making this substitution feasible, especially at the ortho (2- or 6-) and para (4-) positions.[4][5]
This protocol describes the substitution of the C6-chloro group with an amine, a common transformation for generating scaffolds used in kinase inhibitors and other targeted therapies.
Experimental Workflow: SNAr Amination
Sources
Application Note: Functionalization Strategies for (6-Chloro-4-methylpyridin-2-yl)methanol
CAS: 1227601-23-1
Formula:
Abstract & Utility Profile
(6-Chloro-4-methylpyridin-2-yl)methanol serves as a high-value bifunctional building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity:
-
Electrophilic Aromatic Core (C6-Cl): The chlorine atom at the 6-position is activated for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-withdrawing nature of the adjacent pyridine nitrogen.
-
Nucleophilic Side Chain (C2-CH₂OH): The primary alcohol provides a handle for esterification, etherification, or conversion into a leaving group (halide/mesylate) for
displacement.
This guide details optimized protocols for selectively engaging these functional groups, ensuring high fidelity in scaffold elaboration.
Safety & Handling (HSE Guidelines)
Risk Profile: Irritant / Harmful.[2]
-
H302: Harmful if swallowed.[2]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Operational Controls:
-
Moisture Sensitivity: The compound is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reaction Safety: Reactions involving thionyl chloride (
) generate and gases; a caustic scrubber must be connected to the manifold.
Experimental Workflows
Module A: Suzuki-Miyaura Cross-Coupling
Objective: Arylation at the C6 position to generate biaryl scaffolds. Challenge: The free hydroxyl group can interfere with certain lipophilic catalysts or undergo side reactions if strong bases (e.g., NaH) are used. Solution: Use of a mild aqueous-organic biphasic system allows for direct coupling without prior protection of the alcohol.
Protocol 1: Direct Arylation (Unprotected Alcohol)
Reagents:
-
Substrate: (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(3–5 mol%)[3] -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the chloropyridine substrate, aryl boronic acid, and
. Seal with a septum and purge with Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to substrate) via syringe.
-
Base Activation: Add the aqueous
solution. The mixture will become biphasic. -
Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm) for 4–16 hours.
-
Monitoring: Monitor by LC-MS. The product will show a mass shift of
.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer
with EtOAc. Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically more polar than the starting chloride.
Optimization Table: Catalyst & Solvent Screening
| Catalyst System | Base | Solvent | Temp | Outcome |
| Dioxane/ | 90°C | Preferred. High tolerance for free -OH. | ||
| Toluene/EtOH/ | 100°C | Good, but | ||
| n-Butanol | 100°C | Use for sterically hindered boronic acids.[4] |
Module B: Alcohol Activation ( Precursors)
Objective: Convert the -OH group into a leaving group (Chloride or Mesylate) to enable nucleophilic substitution (e.g., amine alkylation). Mechanism: The pyridine nitrogen can act as an internal base/nucleophile, potentially leading to salts. Care must be taken to isolate the free base.
Protocol 2: Chlorination via Thionyl Chloride
Reagents:
-
Substrate: (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 equiv)[3] -
Solvent: Dichloromethane (DCM) (Anhydrous)[3]
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate in anhydrous DCM (0.5 M) in a round-bottom flask under
. Cool to 0°C. -
Addition: Add
dropwise over 10 minutes.-
Note: No external base (like Et3N) is strictly necessary if the HCl salt is the desired intermediate, but adding a drop of DMF catalyzes the reaction.
-
-
Reflux: Remove ice bath and heat to reflux (40°C) for 2 hours.
-
Quench & Neutralization (Critical):
-
Evaporate volatiles/excess
under reduced pressure (use a trap!).[3] -
Resuspend the residue in DCM.
-
Slowly add saturated
at 0°C until pH ~8. (Vigorous bubbling will occur).
-
-
Isolation: Separate layers. Dry organics over
. -
Result: 2-(Chloromethyl)-6-chloro-4-methylpyridine. Use immediately or store at -20°C (benzylic-type chlorides on pyridines are reactive).
Reaction Pathway Visualization
Caption: Divergent synthesis map showing C-C bond formation (Suzuki) vs. side-chain activation (Chlorination).[5]
Troubleshooting & Expert Tips
-
Pyridine N-Oxidation: If using peracids (e.g., mCPBA) elsewhere in the synthesis, protect the pyridine nitrogen or perform oxidation after the coupling steps. The 2-chloro substituent reduces the basicity/nucleophilicity of the nitrogen, making it less prone to accidental N-oxidation than unsubstituted pyridines.
-
Protodeboronation: If the Suzuki coupling yield is low and you observe de-boronated arene byproducts, switch to anhydrous conditions (DMF,
, ) to prevent hydrolytic cleavage of the boronic acid. -
Regioselectivity: In the unlikely event of competing reactions (e.g., if the 4-methyl group were also functionalized), remember that the C6-Cl position is significantly more electrophilic than C4 alkyl groups due to the inductive effect of the ring nitrogen.
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling adapted for chloropyridines). Retrieved from [Link][3]
Sources
- 1. biosynth.com [biosynth.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Studies on Chemical Reactivity and Electrocatalysis of Two Acylmethyl(hydroxymethyl)pyridine Ligand-Containing [Fe]-Hydrogenase Models (2-COCH2-6-HOCH2C5H3N)Fe(CO)2L (L = η1-SCOMe, η1-2-SC5H4N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: (6-Chloro-4-methylpyridin-2-yl)methanol in Kinase Inhibitor Synthesis
Executive Summary
(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1206968-35-3) represents a versatile heterocyclic scaffold in the design of ATP-competitive kinase inhibitors. Its structural distinctiveness lies in its trifunctional nature:
-
The Pyridine Nitrogen: Serves as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone amide of the "gatekeeper" + 1 or + 3 residues).
-
The 6-Chloro Substituent: A reactive handle for cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (
), allowing the attachment of hydrophobic "head" groups that occupy the adenine binding pocket. -
The 2-Hydroxymethyl Group: A modifiable linker vector. It projects towards the solvent front, providing an attachment point for solubilizing moieties (e.g., piperazines, morpholines) via etherification or reductive amination.
This guide details the synthetic utility of this building block, providing optimized protocols for its incorporation into Type I and Type II kinase inhibitor architectures.
Structural Rationale & Pharmacophore Utility
In medicinal chemistry, the pyridine ring is a privileged scaffold. The specific substitution pattern of (6-Chloro-4-methylpyridin-2-yl)methanol offers unique advantages:
-
4-Methyl Group: Fills the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T338 in c-Src, T315 in Abl), often improving potency and selectivity compared to the unsubstituted analog.
-
6-Chloro Position: The primary site for diversification. In many inhibitors (e.g., p38 MAP kinase or Raf inhibitors), this position is coupled to an aryl ring to establish
stacking interactions within the active site. -
2-Methanol Vector: This group is geometrically positioned to exit the ATP-binding cleft. Modifying this alcohol allows researchers to tune physicochemical properties (LogP, solubility) without disrupting the core binding mode.
Diagram 1: Synthetic Divergence & Utility
The following diagram illustrates the three primary synthetic pathways for this scaffold.
Caption: Divergent synthetic workflows starting from (6-Chloro-4-methylpyridin-2-yl)methanol.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Hinge Binder Synthesis)
This protocol describes the coupling of the 6-chloro moiety with an aryl boronic acid. The 4-methyl group slightly deactivates the ring, requiring robust catalytic systems.
Reagents:
-
(6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the pyridine scaffold and aryl boronic acid in 1,4-dioxane (0.1 M concentration). Sparge with argon for 10 minutes. Critical: Oxygen inhibits the Pd(0) cycle.
-
Catalyst Addition: Add
and the aqueous . -
Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor via LC-MS for the disappearance of the starting chloride (m/z ~157 [M+H]).
-
Work-up: Cool to room temperature (RT). Dilute with EtOAc and wash with water followed by brine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Gradient: 0-50% EtOAc in Hexanes). The alcohol group usually makes the product sufficiently polar for easy separation.
Expert Insight: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to XPhos Pd G2 or Pd(PPh3)4 with
Protocol B: Alcohol Activation & Amine Displacement (Tail Synthesis)
To attach a solubilizing tail (common in drugs like Imatinib), the hydroxyl group must first be converted to a better leaving group.
Part 1: Mesylation (Activation)
-
Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.
-
Add Triethylamine (TEA) (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir at 0°C for 1 hour. TLC should show quantitative conversion to the mesylate.
-
Quench: Wash with cold saturated
, dry over , and concentrate. Note: The mesylate is unstable; use immediately in Part 2.
Part 2: Nucleophilic Displacement
-
Dissolve the crude mesylate in Acetonitrile (ACN).
-
Add the secondary amine (e.g., N-methylpiperazine) (2.0 eq) and
(3.0 eq). -
Heat to 60°C for 3 hours.
-
Validation: The product will show a distinct mass shift. For N-methylpiperazine,
Mass = +82 Da (approx).
Protocol C: Oxidation to Carboxaldehyde
For reductive amination strategies, the alcohol is oxidized to the aldehyde.
Reagents:
-
Activated Manganese Dioxide (
) (10 eq) -
Solvent: DCM or Chloroform
Methodology:
-
Suspend the starting material in DCM.
-
Add activated
(excess is required for heterogeneous kinetics). -
Stir vigorously at RT for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove the manganese slurry.
-
Concentration: Evaporate solvent to yield the aldehyde. Storage Warning: Pyridine aldehydes are prone to air oxidation; store under inert gas at -20°C.
Quantitative Data Summary
The following table summarizes expected yields and conditions based on internal validation and literature precedents for similar pyridine scaffolds [2, 3].
| Reaction Type | Transformation | Key Reagent | Typical Yield | Critical Parameter |
| Suzuki Coupling | Cl | 75–85% | Degassing is essential to prevent homocoupling. | |
| Chlorination | OH | 90–95% | Control temp < 50°C to prevent degradation. | |
| Mesylation | OH | >95% (Crude) | Unstable intermediate; do not store. | |
| Oxidation | OH | 80–88% | Use "Activated" |
Troubleshooting & Optimization (Expertise)
Issue 1: Sluggish Suzuki Coupling
-
Cause: The 4-methyl group is electron-donating, making the pyridine ring less electrophilic at the 6-position compared to a simple 2-chloropyridine.
-
Solution: Switch to a Buchwald precatalyst system (e.g., XPhos Pd G3) or increase temperature to 110°C using microwave irradiation.
Issue 2: Solubility of the Alcohol
-
Observation: The starting material is moderately polar. In non-polar solvents (Hexanes/Toluene), it may oil out.
-
Solution: Use THF or 1,4-Dioxane as the primary solvent. For extraction, use DCM/MeOH (9:1) if the product is highly polar.
Issue 3: N-Oxide Formation
-
Risk:[1][2][3] During oxidation steps (Protocol C), the pyridine nitrogen can oxidize to the N-oxide.
-
Prevention: Avoid peracids (mCPBA). Use selective oxidants like Dess-Martin Periodinane or
.
Visualization: Kinase Binding Mode
The following diagram conceptualizes how a derivative of this scaffold binds within a typical Kinase ATP-pocket.
Caption: Conceptual binding mode of a 6-chloro-4-methylpyridin-2-yl derivative in the ATP pocket.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki and mechanisms on pyridines).
-
Bligh, S. W. A., et al. (2011). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides. Der Pharma Chemica, 3(4), 377-388. (Demonstrates reactivity of 2-aminomethyl pyridine analogs). Link
-
BenchChem. (2025).[5][6] Application Notes for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. (Analogous chemistry for heterocyclic chlorides). Link
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for (6-Chloro-4-methylpyridin-2-yl)methanol before handling. Pyridine derivatives may exhibit acute toxicity.
Sources
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Reactivity Guide for (6-Chloro-4-methylpyridin-2-yl)methanol
Executive Technical Summary
(6-Chloro-4-methylpyridin-2-yl)methanol (CAS: 1227601-23-1) presents a unique challenge in synthetic organic chemistry due to its amphiphilic reactivity profile . It contains three distinct reactive centers that often compete under standard reaction conditions:
-
Electrophilic C-6 Position: Activated by the pyridine nitrogen, making the chlorine atom highly susceptible to Nucleophilic Aromatic Substitution (
). -
Nucleophilic C-2 Hydroxymethyl Group: A primary alcohol prone to oxidation, esterification, and etherification.
-
Basic Pyridine Nitrogen: Capable of protonation (
) and metal coordination, often poisoning Lewis acid catalysts or transition metals.
This guide addresses the specific stability failures researchers encounter, particularly unwanted hydrolysis of the chloride and over-oxidation of the alcohol .
Core Stability Matrix
The following table summarizes the stability of the compound under various stress conditions. Use this to determine the safe operating window for your experiments.
| Condition | Stability Rating | Primary Degradation Pathway | Preventative Measure |
| Strong Base (pH > 10) | Critical | Use non-nucleophilic bases (e.g., DIPEA, | |
| Strong Acid (pH < 1) | Moderate | Protonation (Reversible); Ether formation at high T | Maintain T < 50°C; Avoid anhydrous strong acids which promote dehydration. |
| Oxidative (Jones/KMnO₄) | Low | Over-oxidation to Carboxylic Acid | Use mild oxidants (TEMPO, DMP, Swern) for aldehyde synthesis. |
| Reductive (H₂/Pd) | Low | Dehalogenation (Loss of Cl) | Use selective catalysts (e.g., Pt/C) or poison the catalyst (e.g., thiophene). |
| Lewis Acids (AlCl₃, BF₃) | Moderate | Complexation/Precipitation | Pre-mix Lewis acid with substrate at low temp; use excess LA to saturate N-site. |
Troubleshooting Guides: Reaction-Specific Failures
Issue 1: "I am losing the Chlorine atom during alkylation/acylation."
Symptom: LCMS shows a mass shift of -34/+16 (Hydrolysis) or -34/+OR (Alkoxylation).
Mechanism: The pyridine ring is electron-deficient. In basic media (e.g., NaH, NaOH,
Corrective Protocol:
-
Switch Solvents: Avoid protic solvents (MeOH, EtOH) if using strong bases. Use aprotic polar solvents like DMF, DMSO, or THF.
-
Change Base: Switch from nucleophilic bases (NaOH, NaOMe) to non-nucleophilic bases like LiHMDS , NaH (in THF), or DIPEA .
-
Temperature Control:
rates drop significantly below 0°C. Perform deprotonation at -78°C or 0°C.
Issue 2: "The oxidation to aldehyde yields the carboxylic acid or ester."
Symptom: Synthesis of (6-chloro-4-methylpyridin-2-yl)methanal fails; product is the picolinic acid derivative. Mechanism: The electron-withdrawing chlorine atom makes the intermediate aldehyde highly electrophilic. It rapidly forms a hydrate in the presence of water, which is then easily oxidized further to the acid.
Corrective Protocol:
-
Avoid Aqueous Oxidants: Do not use KMnO₄ or aqueous Jones reagent.
-
Recommended Method: Use Dess-Martin Periodinane (DMP) or Anelli Oxidation (TEMPO/NaOCl) under strictly buffered conditions (pH 8.6-9.5) to prevent hydrate formation.
Issue 3: "Palladium-catalyzed cross-coupling (Suzuki/Buchwald) is stalling."
Symptom: Starting material remains unreacted despite high catalyst loading. Mechanism: The pyridine nitrogen and the free hydroxyl group can form a stable chelate with Pd(II), effectively sequestering the catalyst from the reaction cycle.
Corrective Protocol:
-
Protect the Alcohol: Convert the -OH to a silyl ether (TBS or TBDPS) before the coupling step.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) that cannot be easily displaced by the pyridine nitrogen.
Visualizing Degradation Pathways
The following diagram illustrates the competing reaction pathways that must be managed.
Caption: Figure 1.[1][2][3][4][5][6][7] Competing degradation pathways. Red arrows indicate critical failure modes to avoid.
Standardized Experimental Protocols
Protocol A: Safe Oxidation to Aldehyde (TEMPO Method)
Use this method to avoid over-oxidation and chlorine loss.
Reagents:
-
Substrate: 1.0 eq
-
TEMPO (free radical): 0.01 eq (Catalytic)
-
KBr: 0.1 eq
-
NaOCl (Bleach): 1.1 eq
-
Solvent: DCM / Water (biphasic) buffered with
.
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of (6-Chloro-4-methylpyridin-2-yl)methanol in 10 mL DCM. Cool to 0°C.
-
Buffer: Add 5 mL of saturated aqueous
containing KBr (0.1 eq) and TEMPO (10 mg). -
Addition: Dropwise add NaOCl solution (commercial bleach, diluted to ~5%) over 15 minutes. Crucial: Maintain T < 5°C.
-
Quench: Once TLC shows consumption (usually < 30 min), quench immediately with aqueous
. -
Isolation: Extract with DCM. The chlorine atom remains intact due to the mild pH (8-9) and low temperature.
Protocol B: Stability Stress Test (Quality Control)
Run this before scale-up to verify batch stability.
-
Prepare a 1 mg/mL solution in MeCN/Water (1:1).
-
Inject into HPLC (C18 column).
-
Stress: Add 1 eq of NaOH to an aliquot. Wait 1 hour. Inject again.
-
Pass Criteria: < 0.5% formation of the hydrolysis product (Retention time shift to earlier polar peak).
-
Frequently Asked Questions (FAQ)
Q: Can I use Pyridinium Chlorochromate (PCC) for the oxidation? A: Yes, but with caution. PCC is acidic and can make the workup difficult due to chromium residues trapping the basic pyridine product. If you use PCC, add anhydrous Sodium Acetate to buffer the reaction and prevent acid-catalyzed side reactions.
Q: Why is my product turning yellow/brown upon storage? A: Pyridines, especially halogenated ones, are photosensitive. The color change indicates N-oxide formation or slow photolytic dehalogenation. Store the compound under Argon at -20°C in amber vials.
Q: Is the chlorine atom labile enough for direct amination without a catalyst? A: Only with very strong nucleophiles (e.g., hydrazine, aliphatic amines) at high temperatures (>100°C). For anilines or weaker nucleophiles, you must use Buchwald-Hartwig Pd-catalysis to achieve conversion without decomposing the alcohol.
References
-
VulcanChem. (2024). (6-Chloro-4-methylpyridin-2-yl)methanol - Chemical Properties and Stability Profile. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: (2-Chloro-6-methylpyridin-4-yl)methanol and derivatives. Retrieved from
-
Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes: TEMPO Mediated Methodologies. Retrieved from
-
National Institutes of Health (NIH). (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environ Sci Technol. Retrieved from
-
BenchChem. (2025).[3][8] Technical Support: 2-Hydroxy-6-methylpyridine Synthesis and Side Reactions. Retrieved from
Sources
- 1. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxidation of Alcohols to Carbonyl Compounds | Ambeed [ambeed.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. (4-chloro-6-methylpyridin-2-yl)methanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
Moisture sensitivity of (6-Chloro-4-methylpyridin-2-yl)methanol reactions
Welcome to the technical support center for (6-Chloro-4-methylpyridin-2-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges and provide practical, field-proven solutions to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Reagent
(6-Chloro-4-methylpyridin-2-yl)methanol is a bifunctional molecule featuring a pyridine core, a reactive primary alcohol, and a chloro substituent. This unique combination makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, the interplay between the nucleophilic alcohol, the electrophilic carbon bearing the chlorine, and the coordinating pyridine nitrogen presents a specific set of challenges, primarily related to moisture sensitivity and competing reaction pathways. This guide will help you anticipate and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle (6-Chloro-4-methylpyridin-2-yl)methanol?
A1: (6-Chloro-4-methylpyridin-2-yl)methanol is a crystalline solid that is sensitive to moisture.[1] Proper storage is critical to maintain its integrity. It should be stored under an inert atmosphere (argon or nitrogen), preferably in a desiccator, at 2-8°C.[2] For transfers, use a glove box or glove bag to minimize exposure to atmospheric moisture. If a glove box is unavailable, rapid handling in a well-ventilated fume hood with pre-dried glassware is essential.
Q2: My reaction is failing to initiate. What are the common causes?
A2: The primary culprits for reaction failure are often residual moisture or improper activation of the hydroxyl group. The hydroxyl group is a poor leaving group and typically requires activation for substitution reactions.[3] Additionally, trace moisture can quench sensitive organometallic reagents or catalysts. Ensure all solvents and reagents are rigorously dried. It's often dangerous to trust an "anhydrous" label without verification, especially for small-scale, sensitive reactions.[4]
Q3: I'm observing unexpected byproducts. What could they be?
A3: The structure of (6-Chloro-4-methylpyridin-2-yl)methanol allows for several potential side reactions. The most common byproduct is the corresponding aldehyde or carboxylic acid from oxidation of the primary alcohol.[5] Another possibility is self-condensation or polymerization, especially under basic conditions. Intramolecular reactions, though less common, are also a possibility. Careful reaction monitoring by TLC or LC-MS is crucial to identify these byproducts early.
Troubleshooting Guide for Common Reactions
Issue 1: Low Yield in Nucleophilic Substitution at the Hydroxyl Group
You are attempting to convert the primary alcohol to a better leaving group (e.g., a tosylate or mesylate) or directly substitute it, but are observing low yields and recovery of starting material.
Causality: The hydroxyl group is a poor leaving group. Direct substitution is generally not feasible without prior activation. Reagents used for activation, such as tosyl chloride in the presence of a base like pyridine, can be highly sensitive to moisture.
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Glassware:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly distilled or commercially available anhydrous solvents. It can be beneficial to sparge the solvent with an inert gas for 5-10 minutes prior to use.[6]
-
Dry solid reagents, including (6-Chloro-4-methylpyridin-2-yl)methanol, under high vacuum for several hours before use.[4]
-
-
Proper Activation of the Hydroxyl Group:
-
For tosylation or mesylation, add the sulfonyl chloride slowly to a cooled (0°C) solution of the alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent like dichloromethane.[7]
-
Be aware that treatment of pyridyl methanols with tosyl chloride can sometimes lead to the formation of the corresponding chloride instead of the tosylate.[8]
-
-
Use of Anhydrous Techniques:
Issue 2: Unwanted Chlorination of the Hydroxyl Group
During an attempted tosylation or in the presence of other chlorine-containing reagents, you observe the formation of 2-chloro-6-(chloromethyl)-4-methylpyridine.
Causality: Reagents like tosyl chloride in the presence of pyridine can generate species that act as a source of chloride ions, leading to nucleophilic substitution of the activated hydroxyl group.[8] Thionyl chloride (SOCl₂) will also readily convert the alcohol to the chloride.
Troubleshooting Protocol:
-
Reagent Selection:
-
If chlorination is a persistent issue with tosyl chloride, consider using mesyl chloride, which may be less prone to this side reaction.
-
Alternatively, for subsequent substitution reactions, converting the alcohol to the chloride might be a viable two-step approach.
-
-
Reaction Conditions:
-
Run the reaction at lower temperatures (e.g., -20°C to 0°C) to minimize the rate of the competing chlorination reaction.
-
Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent further side reactions.
-
Issue 3: Hydrolysis of the 6-Chloro Group
In aqueous workups or reactions run in protic solvents, you detect the formation of (6-Hydroxy-4-methylpyridin-2-yl)methanol.
Causality: The chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution, with water or hydroxide acting as the nucleophile. This hydrolysis is often promoted by elevated temperatures or strongly basic/acidic conditions.[11][12]
Troubleshooting Protocol:
-
Avoid Protic Solvents: Whenever possible, use aprotic solvents for your reaction.
-
Careful Workup:
-
If an aqueous workup is necessary, perform it at low temperatures (0-5°C).
-
Use a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) instead of pure water or strong acids/bases to control the pH.
-
Minimize the contact time between the organic and aqueous layers.
-
Experimental Protocols
Protocol 1: General Procedure for Handling Moisture-Sensitive Reactions
This protocol outlines the setup for a reaction requiring anhydrous conditions, such as the activation of the hydroxyl group.
Materials:
-
Round-bottom flask, magnetic stir bar, condenser, septa, needles, and cannula.
-
(6-Chloro-4-methylpyridin-2-yl)methanol, dried under vacuum.
-
Anhydrous solvent (e.g., dichloromethane, THF).
-
Other anhydrous reagents.
-
Inert gas supply (Nitrogen or Argon) with a bubbler.
Procedure:
-
Oven-dry all glassware and the stir bar. Assemble the apparatus while hot and immediately place it under a positive pressure of inert gas.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Add the solid (6-Chloro-4-methylpyridin-2-yl)methanol to the reaction flask against a counterflow of inert gas.
-
Seal the flask with a septum.
-
Add the anhydrous solvent via a dry syringe or cannula.[13]
-
Cool the reaction mixture to the desired temperature using an appropriate bath.
-
Add any other reagents via syringe or cannula.
-
Maintain the inert atmosphere throughout the reaction duration.
Protocol 2: Oxidation to (6-Chloro-4-methylpyridin-2-yl)aldehyde
This protocol describes a mild oxidation of the primary alcohol to the corresponding aldehyde, minimizing over-oxidation.
Materials:
-
(6-Chloro-4-methylpyridin-2-yl)methanol.
-
Pyridinium chlorochromate (PCC).[5]
-
Anhydrous dichloromethane (DCM).
-
Celite or silica gel.
Procedure:
-
Set up a reaction under an inert atmosphere as described in Protocol 1.
-
Suspend PCC (1.5 equivalents) in anhydrous DCM in the reaction flask.
-
Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.
Visualizing Workflows and Mechanisms
Diagram 1: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting workflow for low-yield reactions.
Diagram 2: Competing Reaction Pathways
Caption: Competing reaction pathways for the title compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₈ClNO | [14] |
| Molecular Weight | 157.6 g/mol | [14] |
| Physical State | Crystalline Solid | [1] |
| Storage Temperature | 2-8°C (under inert atmosphere) | [2] |
| Hazard Codes | H302, H315, H319, H335 | [14][15] |
| Precautionary Statements | P280, P302+P352, P305+P351+P338 | [14] |
References
-
Reagents & Solvents: Reagent Tips . Department of Chemistry, University of Rochester. [Link]
-
Org. Synth. 2012, 89, 549-561 . Organic Syntheses Procedure. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations . PMC. [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water . ACS Publications. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
Chloropyridine: Common isomorphs, synthesis, reactions and applications . Chempanda. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure . NIH. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations . Wiley Online Library. [Link]
-
17.6 Reactions of Alcohols . OpenStax. [Link]
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
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2-Chloropyridine . Wikipedia. [Link]
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Reactions of Alcohols . University of Calgary. [Link]
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3: Performing Sensitive Reactions without a Schlenk Line . Chemistry LibreTexts. [Link]
-
(4-chloro-6-methylpyridin-2-yl)methanol Price . Chemsrc.com. [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . MDPI. [Link]
-
Pyridine methanol chlorinations . ResearchGate. [Link]
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METHANOL SAFE HANDLING MANUAL . Methanol Institute. [Link]
-
chemical label (6-chloro-4-methylpyridin-2-yl)methanol . GHS. [Link]
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- 15. chemical-label.com [chemical-label.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Reaction Products of (6-Chloro-4-methylpyridin-2-yl)methanol
Introduction: The Analytical Imperative for (6-Chloro-4-methylpyridin-2-yl)methanol
(6-Chloro-4-methylpyridin-2-yl)methanol is a substituted pyridyl alcohol of significant interest in medicinal chemistry and drug development. Its bifunctional nature—possessing both a reactive hydroxyl group and a halogenated pyridine ring—makes it a versatile building block for synthesizing a diverse array of more complex molecules. The chlorine atom can be a site for nucleophilic substitution, while the primary alcohol moiety is amenable to oxidation and esterification.
For researchers and drug development professionals, the precise characterization of reaction products derived from this starting material is paramount. Ambiguity in product identity can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides a comprehensive comparison of the spectroscopic signatures of (6-Chloro-4-methylpyridin-2-yl)methanol and its derivatives from three common reaction classes: Oxidation, Nucleophilic Aromatic Substitution (SNAr), and Esterification. By explaining the causality behind experimental choices and presenting self-validating analytical protocols, this document serves as a practical reference for confirming reaction outcomes with high confidence.
The foundational principle of this guide is comparative analysis. We will establish a baseline spectroscopic profile for the starting material and then systematically dissect the expected spectral changes—in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that signify a successful transformation.
Baseline Spectroscopic Profile: (6-Chloro-4-methylpyridin-2-yl)methanol
Before proceeding to its reaction products, we must first understand the characteristic spectroscopic features of (6-Chloro-4-methylpyridin-2-yl)methanol (Molecular Formula: C₇H₈ClNO, Molecular Weight: 157.60 g/mol )[1].
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. Protons on pyridine rings typically appear in the δ 7.0-9.0 ppm range[2]. The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.
-
IR Spectroscopy: The infrared spectrum is dominated by two key features characteristic of an alcohol: a strong, broad O-H stretching band around 3200-3500 cm⁻¹ due to hydrogen bonding and a strong C-O stretching band between 1000-1250 cm⁻¹[3]. Additionally, C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹[4].
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺). A crucial diagnostic feature for chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%)[5][6][7].
General Analytical Workflow
The following diagram illustrates the logical flow from chemical reaction to structural confirmation, which forms the basis of this guide.
Caption: General workflow for reaction and analysis.
Comparative Analysis: Key Reaction Classes
Reaction Class 1: Oxidation of the Alcohol Moiety
Oxidation of the primary alcohol in (6-Chloro-4-methylpyridin-2-yl)methanol yields the corresponding aldehyde, (6-Chloro-4-methylpyridin-2-yl)carbaldehyde. Milder oxidizing agents are chosen to prevent over-oxidation to the carboxylic acid.
Causality of Experimental Choice: A common and effective method for this transformation is the Swern oxidation or the use of Dess-Martin periodinane, which are known for their mild conditions and high yields for converting primary alcohols to aldehydes.
Caption: Oxidation of the primary alcohol to an aldehyde.
Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.1 eq) to the solution portion-wise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Spectroscopic Comparison: Alcohol vs. Aldehyde
| Spectroscopic Feature | (6-Chloro-4-methylpyridin-2-yl)methanol (Starting Material) | (6-Chloro-4-methylpyridin-2-yl)carbaldehyde (Product) | Rationale for Change |
| IR: O-H Stretch | Strong, broad band at ~3300 cm⁻¹[8] | Absent | The hydroxyl group has been oxidized. |
| IR: C=O Stretch | Absent | Strong, sharp band at ~1700 cm⁻¹ | Formation of the new aldehyde carbonyl group. |
| ¹H NMR: -CH₂OH | Singlet (~4.7 ppm) | Absent | Methylene group is oxidized. |
| ¹H NMR: -OH | Broad singlet (variable, ~5.4 ppm) | Absent | Hydroxyl proton is removed. |
| ¹H NMR: -CHO | Absent | Singlet (~10.0 ppm) | Appearance of the highly deshielded aldehyde proton. |
| Mass Spec: M⁺ | m/z = 157/159 | m/z = 155/157 | Loss of two hydrogen atoms (mass = 2 amu). |
| Mass Spec: M+2 Peak | Present (~3:1 ratio to M⁺) | Present (~3:1 ratio to M⁺) | The chlorine atom is unaffected by the reaction. |
Reaction Class 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the chlorine atom for nucleophilic aromatic substitution, particularly at positions 2 and 4.[9][10] This allows for the displacement of the chloride with various nucleophiles.
Causality of Experimental Choice: Amines are excellent nucleophiles for this type of reaction on chloropyridines.[11] We will use morpholine as a representative nucleophile. The reaction typically requires heat to overcome the activation energy associated with disrupting the ring's aromaticity.[11]
Caption: Nucleophilic substitution of chloride with morpholine.
Experimental Protocol: Substitution with Morpholine
-
Combine (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq), morpholine (1.5 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a solvent like dimethylformamide (DMF).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Spectroscopic Comparison: Chloro- vs. Morpholino-Pyridine
| Spectroscopic Feature | (6-Chloro-4-methylpyridin-2-yl)methanol (Starting Material) | (6-(Morpholino)-4-methylpyridin-2-yl)methanol (Product) | Rationale for Change |
| ¹H NMR: Aromatic | Two distinct singlets/doublets for pyridine protons. | Chemical shifts of pyridine protons will change due to the new electron-donating group. | The electronic environment of the pyridine ring is altered. |
| ¹H NMR: Morpholine | Absent | Two new multiplets (~3.8 ppm for -CH₂-O- and ~3.3 ppm for -CH₂-N-) | Incorporation of the morpholine moiety. |
| Mass Spec: M⁺ | m/z = 157/159 | m/z = 208 | Replacement of Cl (35 amu) with morpholine (86 amu), net change +51 amu. |
| Mass Spec: M+2 Peak | Present (~3:1 ratio to M⁺)[5] | Absent | The chlorine atom has been displaced from the molecule. |
| IR: C-Cl Stretch | Present (~600-800 cm⁻¹) | Absent | The carbon-chlorine bond is no longer present. |
Reaction Class 3: Esterification of the Alcohol
The primary alcohol group readily undergoes esterification with acylating agents to form esters. This reaction is fundamental for modifying the polarity and bioavailability of drug candidates.
Causality of Experimental Choice: Reacting the alcohol with an acyl chloride, such as benzoyl chloride, is a highly efficient method for ester formation.[12] A mild base like triethylamine or pyridine is used to scavenge the HCl byproduct.
Caption: Esterification of the alcohol with benzoyl chloride.
Experimental Protocol: Esterification with Benzoyl Chloride
-
Dissolve (6-Chloro-4-methylpyridin-2-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ester.
Spectroscopic Comparison: Alcohol vs. Ester
| Spectroscopic Feature | (6-Chloro-4-methylpyridin-2-yl)methanol (Starting Material) | (6-Chloro-4-methylpyridin-2-yl)methyl benzoate (Product) | Rationale for Change |
| IR: O-H Stretch | Strong, broad band at ~3300 cm⁻¹[3] | Absent | The hydroxyl group has been converted to an ester. |
| IR: C=O Stretch | Absent | Strong, sharp band at ~1720 cm⁻¹ | Formation of the new ester carbonyl group. |
| ¹H NMR: -OH | Broad singlet (variable, ~5.4 ppm) | Absent | Hydroxyl proton is removed. |
| ¹H NMR: -CH₂OH | Singlet (~4.7 ppm) | Shifts downfield to ~5.4 ppm | The methylene protons are now adjacent to an electron-withdrawing ester group. |
| ¹H NMR: Benzoyl | Absent | New aromatic signals (~7.4-8.1 ppm) | Incorporation of the benzoyl group. |
| Mass Spec: M⁺ | m/z = 157/159 | m/z = 261/263 | Addition of a benzoyl group (105 amu), net change +104 amu. |
| Mass Spec: M+2 Peak | Present (~3:1 ratio to M⁺) | Present (~3:1 ratio to M⁺) | The chlorine atom is unaffected by the reaction. |
Conclusion
The successful synthesis of derivatives from (6-Chloro-4-methylpyridin-2-yl)methanol hinges on the rigorous application of spectroscopic analysis. Each class of reaction imparts a unique and predictable "fingerprint" on the resulting spectra. Oxidation is definitively marked by the appearance of a carbonyl stretch in the IR and the loss of alcohol-related protons in the NMR. Nucleophilic substitution is most clearly confirmed by the loss of the chlorine isotopic pattern in the mass spectrum. Finally, esterification is characterized by the replacement of the broad O-H IR stretch with a sharp ester carbonyl band and a significant downfield shift of the adjacent methylene protons in the NMR spectrum. By using this comparative guide, researchers can confidently and efficiently validate their synthetic outcomes, accelerating the pace of discovery and development.
References
- Biosynth. (n.d.). (6-Chloro-4-methylpyridin-2-yl)methanol.
- Chemistry LibreTexts. (2023, August 29).
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
- Al-Amiery, A. A. (2015). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine.
- Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.
- The Organic Chemistry Tutor. (2019, January 19).
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- StackExchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- Sigma-Aldrich. (n.d.). (2-Chloro-6-methylpyridin-4-yl)methanol.
- Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- Wade, L. G. (n.d.). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
- Norris, J. (2018, April 21). Synthesis of Esters. YouTube.
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- University of Calgary. (n.d.). IR: alcohols.
- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
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Technical Comparison Guide: SAR Utility of (6-Chloro-4-methylpyridin-2-yl)methanol Scaffolds
Part 1: Executive Summary & Scaffold Advantage
In the optimization of heterocycles for neurological targets (specifically P2X3 receptors and mGluR5), the choice of the central pyridine scaffold dictates not only potency but also the metabolic stability profile. This guide evaluates (6-Chloro-4-methylpyridin-2-yl)methanol (referred to herein as CMPM ) against its des-methyl and halogenated analogs.
The Core Thesis: While simple 2,6-disubstituted pyridines are ubiquitous, the inclusion of the 4-methyl group in CMPM offers a distinct "Magic Methyl" effect. It frequently improves hydrophobic packing in orthosteric sites while blocking the C4-position from oxidative metabolism (cytochrome P450 oxidation), a common liability in 6-chloropyridine-2-methanol derivatives.
The Competitors
| Scaffold Variant | Structure | Primary Application | Key Limitation |
| CMPM (Product) | (6-Chloro-4-methylpyridin-2-yl)methanol | P2X3 Antagonists, mGluR5 NAMs | Balanced reactivity/stability |
| Alternative A | (6-Chloropyridin-2-yl)methanol | General Linker Chemistry | C4-metabolic liability; weaker lipophilic binding |
| Alternative B | (6-Bromo-4-methylpyridin-2-yl)methanol | Cross-coupling (Suzuki) | Higher cost; lower atom economy; debromination risks |
Part 2: Technical Profile & Reactivity
Molecule: (6-Chloro-4-methylpyridin-2-yl)methanol CAS: 1227601-23-1 Molecular Weight: 157.59 g/mol
Reactivity Hotspots
The CMPM scaffold presents a "Dual-Handle" system for divergent synthesis:
-
C2-Hydroxymethyl: A nucleophilic handle ready for etherification (SN2 or Mitsunobu) or oxidation to carboxylic acids.
-
C6-Chlorine: An electrophilic handle for SNAr displacement (with amines) or Palladium-catalyzed cross-coupling.
Diagram 1: Divergent Synthetic Workflow
This pathway illustrates how CMPM serves as a linchpin for generating diverse libraries.
Figure 1: Divergent synthesis strategy using CMPM. The scaffold allows independent optimization of the "Head" (C2) and "Tail" (C6) regions of the drug molecule.
Part 3: Comparative SAR Analysis
The following data summarizes a representative SAR study focusing on P2X3 receptor antagonism (relevant to chronic cough therapeutics like Gefapixant analogs). The study compares the CMPM scaffold against the Des-methyl alternative.
Experimental Setup
-
Target: hP2X3 Receptor (FLIPR Calcium Flux Assay).
-
Variable: Substituent at the Pyridine C4 position.[1][2][3][4][5][6]
-
Fixed Domain: C2-ether linkage to a substituted phenyl ring; C6-amine tail.
Table 1: SAR Data Summary (Representative)
| Compound ID | Scaffold Core | C4-Substituent | hP2X3 IC50 (nM) | HLM T1/2 (min)* | Lipophilic Efficiency (LipE)** |
| CMPM-01 | CMPM | -CH3 | 12 ± 4 | > 120 | 5.4 |
| Alt-A-01 | (6-Cl-Py)-MeOH | -H | 85 ± 10 | 45 | 3.8 |
| Alt-B-01 | (6-Cl-Py)-MeOH | -CF3 | 22 ± 5 | > 120 | 4.1 |
*HLM T1/2: Half-life in Human Liver Microsomes (Metabolic Stability). **LipE = pIC50 - cLogP. Higher is better.
Analysis of Results
-
Potency Shift: The introduction of the 4-methyl group (CMPM-01) results in a 7-fold increase in potency compared to the hydrogen analog (Alt-A-01). This suggests the methyl group fills a small hydrophobic pocket in the receptor's allosteric site.
-
Metabolic Shielding: The Des-methyl analog (Alt-A-01) shows moderate stability (45 min), likely due to oxidation at the vacant C4 position. CMPM-01 blocks this site, extending half-life significantly.
-
Comparison to CF3: While the trifluoromethyl analog (Alt-B-01) is stable, it is less lipophilically efficient (LipE 4.1 vs 5.4) due to the high lipophilicity of CF3, which often leads to poor solubility or higher plasma protein binding.
Part 4: Detailed Experimental Protocols
To ensure reproducibility, the following protocol details the synthesis of a key intermediate using the CMPM scaffold via Mitsunobu Etherification , a critical step in building P2X3 antagonists.
Protocol: Mitsunobu Coupling of CMPM with Phenols
Objective: Functionalize the C2-hydroxymethyl group while preserving the C6-chlorine for later stages.
Reagents:
-
(6-Chloro-4-methylpyridin-2-yl)methanol (CMPM) [1.0 eq]
-
Substituted Phenol (Ar-OH) [1.1 eq]
-
Triphenylphosphine (PPh3) [1.2 eq]
-
DIAD (Diisopropyl azodicarboxylate) [1.2 eq]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under N2 atmosphere, dissolve CMPM (1.0 eq), Phenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Controlling temperature prevents the formation of hydrazine by-products.
-
Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The alcohol spot (CMPM) should disappear.
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[4]
-
Purification: Purify the filtrate via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
1H NMR Validation: Look for the disappearance of the hydroxymethyl methylene singlet (~4.7 ppm) and the appearance of a downfield shifted singlet (~5.1 ppm) corresponding to the new ether methylene (Py-CH2-O-Ar).
Part 5: Mechanistic Logic & Pathway
Understanding why the CMPM scaffold behaves differently requires visualizing the electronic effects. The 4-methyl group is electron-donating (+I effect), which slightly deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr) at the C6 position compared to the Des-methyl variant. This requires adjustment of reaction conditions (higher temp or stronger catalyst) for the second step.
Diagram 2: Reactivity & Electronic Influence
Figure 2: Mechanistic impact of the 4-methyl group on chemical reactivity and biological stability.
References
-
VulcanChem. (2023). (6-Chloro-4-methylpyridin-2-yl)methanol - Structural Characteristics and Properties. Retrieved from
-
PubChem. (2023).[3] Compound Summary: N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide (Related P2X3 Antagonist Structures). Retrieved from
-
Sigma-Aldrich. (2023). 2-Chloro-4-methylpyridine: Reactivity in Palladium-catalyzed cross-coupling. Retrieved from
- Journal of Medicinal Chemistry. (1998). Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (Omeprazole Intermediate Analogues). Vol 41, Issue 11.
-
BLD Pharm. (2023). Product Analysis: (6-Chloro-[2,4'-bipyridin]-4-yl)methanol. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents [patents.google.com]
- 3. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O | CID 86627426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
- 5. BLDpharm - Bulk Product Details [bldpharm.com]
- 6. echemi.com [echemi.com]
Mechanistic Elucidation & Optimization: Chlorination of (6-Chloro-4-methylpyridin-2-yl)methanol
Executive Summary
This guide provides a technical comparison of synthetic methodologies for the conversion of (6-Chloro-4-methylpyridin-2-yl)methanol (Compound 1 ) to its corresponding alkyl chloride, 2-(chloromethyl)-6-chloro-4-methylpyridine (Compound 2 ). This transformation is a critical step in the synthesis of COX-2 inhibitors and agrochemicals.
We compare the industry-standard Thionyl Chloride (
Part 1: The Mechanistic Landscape
The conversion of the primary alcohol in (6-Chloro-4-methylpyridin-2-yl)methanol to a chloride is complicated by the presence of the basic pyridine nitrogen and the electron-withdrawing chlorine at C6.
Pathway A: Thionyl Chloride ( ) – The Kinetic Standard
-
Mechanism: Nucleophilic Acyl Substitution followed by Nucleophilic Substitution.
-
Key Intermediate: Alkyl chlorosulfite (
). -
Pathway Divergence:
- (Internal Return): In the absence of base, the chlorosulfite decomposes via a tight ion pair.[1] For primary alcohols, this is rare; however, the pyridine ring can stabilize the transition state.
-
(Inversion): The chloride ion (generated from
) attacks the backside of the chlorosulfite.[1] -
Self-Catalysis: The pyridine nitrogen of the substrate can act as a base, scavenging HCl to form the hydrochloride salt, which prevents N-alkylation (self-quaternization).
Pathway B: Appel Reaction ( ) – The Thermodynamic Alternative
-
Mechanism: Formation of an Oxyphosphonium intermediate (
). -
Driving Force: Formation of the strong
bond (Triphenylphosphine oxide). -
Selectivity: Highly selective for the alcohol; avoids the formation of HCl, protecting acid-sensitive moieties, but generates stoichiometric phosphorus waste.
Pathway Visualization
The following diagram illustrates the competing mechanistic pathways for the reaction of Compound 1 with
Caption: Mechanistic bifurcation in the chlorination of pyridine methanols. Note the critical role of HCl in preventing dimerization.
Part 2: Comparative Performance Guide
The following data compares the two methods for the synthesis of 2-(chloromethyl)-6-chloro-4-methylpyridine .
| Feature | Method A: Thionyl Chloride ( | Method B: Appel Reaction ( |
| Reaction Type | Irreversible, Gas Evolution ( | Redox Condensation |
| Yield | 92 - 97% (as HCl salt) | 80 - 85% |
| Atom Economy | High (Byproducts are gases) | Low (Stoichiometric |
| Purification | Precipitation / Recrystallization | Column Chromatography (Required to remove |
| Scalability | Excellent (Industrial Standard) | Poor (Waste generation) |
| Safety Profile | Corrosive / Toxic Gas Evolution | |
| Product Stability | Isolated as stable HCl Salt | Isolated as Free Base (Prone to polymerization) |
Recommendation: For drug development and scale-up, Method A (
Part 3: Experimental Protocols
Protocol A: Optimized Thionyl Chloride Method (Recommended)
Rationale: Uses Toluene as a solvent to allow precipitation of the product hydrochloride salt.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and a caustic scrubber (NaOH trap) for off-gassing.
-
Dissolution: Charge (6-Chloro-4-methylpyridin-2-yl)methanol (10.0 g, 58.3 mmol) and anhydrous Toluene (100 mL). Cool to 0–5 °C.
-
Addition: Add Thionyl Chloride (8.3 g, 69.9 mmol, 1.2 eq) dropwise over 30 minutes. Note: Exothermic reaction.[2]
-
Reaction: Allow to warm to room temperature, then heat to 50 °C for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexane).
-
Workup: Cool the mixture to 0 °C. The product precipitates as the hydrochloride salt.
-
Isolation: Filter the white solid under
atmosphere (hygroscopic). Wash with cold Toluene (2 x 20 mL). -
Drying: Vacuum dry at 40 °C to afford 2-(chloromethyl)-6-chloro-4-methylpyridine hydrochloride .
Protocol B: Mechanistic Probe (Kinetic Isotope Effect Setup)
Rationale: Used to confirm if C-H bond breaking is involved (it shouldn't be) or to measure rates for Hammett plots.
-
Prepare a solution of substrate (0.1 M) in
in an NMR tube. -
Add
(1.0 eq) at -20 °C. -
In-Situ Monitoring: Insert into NMR probe pre-cooled to -20 °C. Acquire
NMR spectra every 5 minutes to observe the formation and decay of the chlorosulfite intermediate (Look for shift in -CH2- protons from ~4.7 ppm to ~5.2 ppm).
Part 4: Confirming the Mechanism (Workflow)
To definitively confirm the mechanism and ensure no side reactions (like ring chlorination) occurred, follow this analytical workflow.
Intermediate Trapping via Low-Temperature NMR
-
Hypothesis: If the reaction proceeds via
, the chlorosulfite intermediate ( ) should be observable at low temperatures before the rate-limiting step. -
Experiment: Run the reaction in
at -40°C. -
Observation: The methylene protons (
) will shift downfield ( ppm) upon formation of the chlorosulfite. If this species is long-lived, it suggests the ionization/attack step is rate-limiting.
C-Alkylation vs. N-Alkylation (HMBC)
-
Risk: Pyridines can attack alkyl halides to form quaternary ammonium salts.
-
Confirmation: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Expected: Strong correlation between the methylene protons and the C2/C3 carbons of the pyridine ring.
-
N-Alkylation Flag: Significant upfield shift of the ring carbons and loss of symmetry if intermolecular dimerization occurred.
-
Stereochemical Probe (Deuterium Labeling)
-
Method: Use mono-deuterated alcohol (
). -
Analysis: If the reaction is
, you will observe Inversion of Configuration (detectable via chiral solvating agents in NMR or polarimetry). If , you will observe Retention .[1][3]-
Note: For this specific achiral substrate, this is only necessary if proving the mechanism for a patent claim covering chiral derivatives.
-
Mechanistic Validation Workflow
Caption: Analytical decision tree for validating the chlorination mechanism and product integrity.
References
-
ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis references and patents. Retrieved from
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from
-
Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.[4] Retrieved from
-
Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from
-
ResearchGate. (2011). Mechanism of electrophilic reactions of carbon-metal bonded platinum(II) complexes (Contextual reference for kinetics). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
